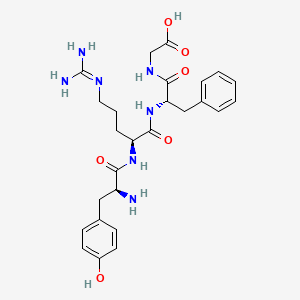![molecular formula C26H37N5O6 B14362039 N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine CAS No. 90710-02-4](/img/structure/B14362039.png)
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine is a synthetic tripeptide composed of three amino acids: leucine, leucine, and histidine The compound is characterized by the presence of a benzyloxycarbonyl group, which serves as a protective group for the amino terminus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine typically involves the stepwise coupling of the amino acids leucine, leucine, and histidine. The benzyloxycarbonyl group is introduced to protect the amino terminus during the synthesis. The general synthetic route includes:
Coupling of L-leucine and L-leucine: The first step involves the coupling of two L-leucine molecules using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM).
Introduction of the benzyloxycarbonyl group: The benzyloxycarbonyl group is introduced to the amino terminus of the dipeptide using benzyloxycarbonyl chloride in the presence of a base.
Coupling with L-histidine: The final step involves the coupling of the protected dipeptide with L-histidine using a coupling reagent like DCC or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyloxycarbonyl chloride, trifluoroacetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the tripeptide, while reduction may yield reduced derivatives.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine has several scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.
Biology: Investigated for its potential role in biological processes and as a tool for studying protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a protease inhibitor.
Industry: Utilized in the development of novel materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group protects the amino terminus, allowing the compound to interact with enzymes and proteins without being degraded. The leucine and histidine residues play a role in binding to target proteins and modulating their activity. The compound may inhibit proteases by binding to their active sites and preventing substrate access.
Comparison with Similar Compounds
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine can be compared with other similar compounds, such as:
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-leucinal: A tripeptide with similar protective groups but different amino acid composition.
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-serine: Another tripeptide with a different amino acid at the third position.
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-proline: A tripeptide with proline instead of histidine.
The uniqueness of this compound lies in its specific amino acid sequence and the presence of the benzyloxycarbonyl protective group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90710-02-4 |
|---|---|
Molecular Formula |
C26H37N5O6 |
Molecular Weight |
515.6 g/mol |
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H37N5O6/c1-16(2)10-20(23(32)30-22(25(34)35)12-19-13-27-15-28-19)29-24(33)21(11-17(3)4)31-26(36)37-14-18-8-6-5-7-9-18/h5-9,13,15-17,20-22H,10-12,14H2,1-4H3,(H,27,28)(H,29,33)(H,30,32)(H,31,36)(H,34,35)/t20-,21-,22-/m0/s1 |
InChI Key |
SPCPFZGNUSXTKV-FKBYEOEOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride](/img/structure/B14361960.png)
![5-[(1H-Inden-5-yl)oxy]pentanoic acid](/img/structure/B14361965.png)
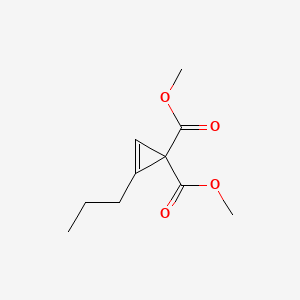
![N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14361975.png)

![N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide](/img/structure/B14361981.png)
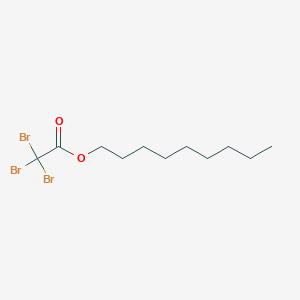
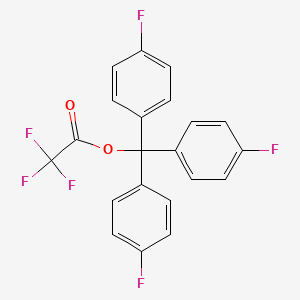

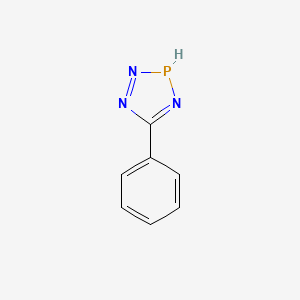
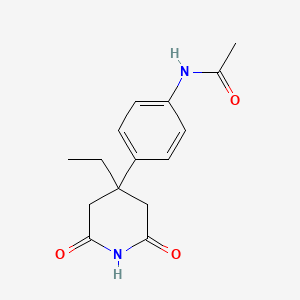
![3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1'-biphenyl](/img/structure/B14362029.png)
![(1S,2S,4R)-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14362031.png)
